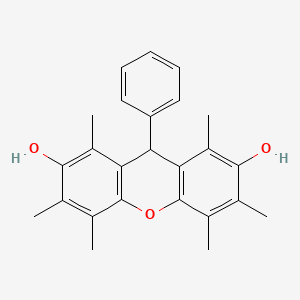
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol is a chemical compound with the molecular formula C25H26O3 and a molecular weight of 374.472 g/mol . This compound is known for its unique structure, which includes multiple methyl groups and a phenyl group attached to a xanthene core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as xanthene derivatives and phenyl groups.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Scientific Research Applications
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol can be compared with other similar compounds, such as:
Xanthene Derivatives: Compounds like 9H-xanthene-2,7-diol and other xanthene derivatives share a similar core structure but differ in their functional groups and substituents.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to different core structures can be compared based on their chemical properties and reactivity.
Methyl-Substituted Compounds: Compounds with multiple methyl groups, such as hexamethylbenzene, can be compared to highlight the effects of methyl substitution on chemical behavior.
Properties
CAS No. |
153164-65-9 |
|---|---|
Molecular Formula |
C25H26O3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,3,4,5,6,8-hexamethyl-9-phenyl-9H-xanthene-2,7-diol |
InChI |
InChI=1S/C25H26O3/c1-12-14(3)24-19(16(5)22(12)26)21(18-10-8-7-9-11-18)20-17(6)23(27)13(2)15(4)25(20)28-24/h7-11,21,26-27H,1-6H3 |
InChI Key |
PMDNOFRTEULKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(C3=C(O2)C(=C(C(=C3C)O)C)C)C4=CC=CC=C4)C(=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[(3-methoxy-2-pyridinyl)carbonyl]-](/img/structure/B14261100.png)
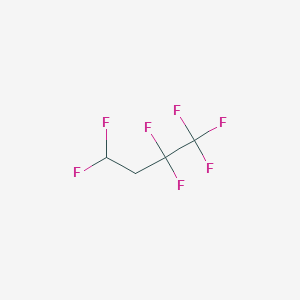
![8-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B14261114.png)
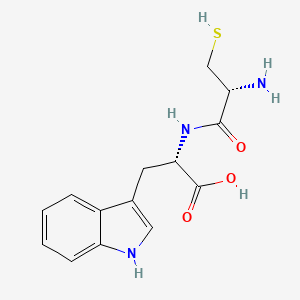
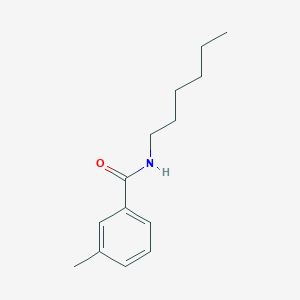
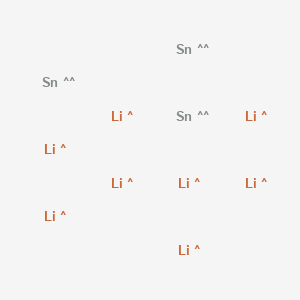
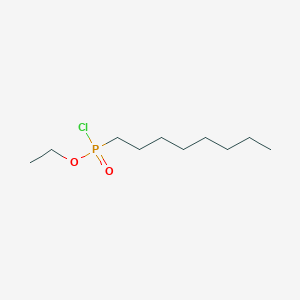
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
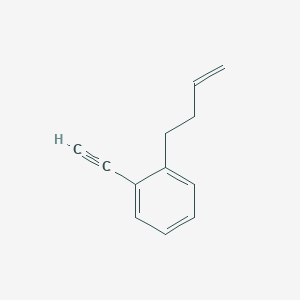
![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)

![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)
